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Introduction

LP10 is an innovative, proprietary liposomal formulation of tacrolimus, a potent calcineurin
inhibitor. Developed by Lipella Pharmaceuticals, LP10 is designed for localized delivery to
mucosal tissues, thereby minimizing systemic exposure and associated side effects.[1][2][3]
This formulation strategy enhances the therapeutic potential of tacrolimus for site-specific
inflammatory conditions. Current research focuses on two primary applications: as an oral rinse
for the treatment of Oral Lichen Planus (OLP) and as an intravesical instillation for Hemorrhagic
Cystitis (HC).[1][4]

These application notes provide detailed protocols and data from clinical studies to guide
researchers and drug development professionals in the utilization and further investigation of
LP10.

Mechanism of Action

Tacrolimus, the active pharmaceutical ingredient in LP10, is a macrolide immunosuppressant.
Its primary mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-
lymphocyte activation pathway.

Signaling Pathway of Tacrolimus:
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» Binding to FKBP-12: Tacrolimus enters T-lymphocytes and binds to the immunophilin FKBP-
12 (FK506-binding protein).

« Inhibition of Calcineurin: The resulting tacrolimus-FKBP-12 complex inhibits the
calcium/calmodulin-dependent phosphatase activity of calcineurin.

o NFAT Dephosphorylation Blockade: This inhibition prevents the dephosphorylation of the
Nuclear Factor of Activated T-cells (NFAT), a transcription factor.

o Suppression of Cytokine Gene Transcription: Consequently, NFAT is unable to translocate to
the nucleus and initiate the transcription of genes encoding various pro-inflammatory
cytokines, most notably Interleukin-2 (IL-2).

o Reduced T-Cell Proliferation and Activation: The suppression of IL-2 production leads to a
downstream reduction in T-cell proliferation and activation, thereby dampening the
inflammatory response characteristic of autoimmune and inflammatory conditions like OLP.

In the context of HC, tacrolimus is also believed to exert its therapeutic effect through its potent
anti-inflammatory properties and by inducing acute arteriole vasoconstriction, which can help
control bleeding.

T-Lymphocyte
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Caption: Tacrolimus inhibits T-cell activation by blocking the calcineurin-NFAT signaling
pathway.

Application 1: Oral Lichen Planus (OLP)

LP10 is under investigation as an oral rinse for symptomatic OLP, a chronic, T-cell-mediated
autoimmune disease of the oral mucosa. The liposomal formulation is designed to improve
adherence to the moist oral surfaces and provide consistent drug delivery.

Quantitative Data Summary: Phase 2a Clinical Trial
(NCT06233591)

A multicenter, dose-ranging study evaluated the safety and efficacy of LP10 in 27 adults with
symptomatic OLP who had previously failed standard therapies.

Table 1: Efficacy Outcomes at Week 4

. . Baseline (Mean * Week 4 (Mean *
Efficacy Endpoint p-value
SD) SD)
Investigator Global
3.5+051 1.8+1.37 < 0.0001
Assessment (IGA)
Pain Numerical Rating
6.8+1.90 2.3+253 < 0.0001
Scale (NRS)
Sensitivity NRS 7.2+1.71 2.9+ 229 < 0.0001
Reticulation/Erythema
26.5+x104 13.2+8.15 < 0.0001

/Ulceration (REU)

Data sourced from a
Phase 2a clinical trial

publication.

Table 2: Safety and Pharmacokinetic Profile
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Parameter Result

Serious Adverse Events 0 reported

Most Common Treatment-Related Adverse )
Event Dry Mouth (18.5% of patients)
ven

] ) 76% of tacrolimus blood measurements were
Systemic Absorption o ]
below the limit of detection (<1.0 ng/mL)

4.5 ng/mL (well below the toxicity threshold of
15 ng/mL)

Maximum Individual Blood Level

Experimental Protocol: In-vivo Evaluation of LP10 in
OLP

This protocol is based on the Phase 2a clinical trial design (NCT06233591).
1. Subject Recruitment:

Inclusion Criteria: Adults (=18 years) with a biopsy-confirmed diagnosis of symptomatic OLP,
moderate disease based on an Investigator Global Assessment (IGA) score of = 3, and a
pain/sensitivity score of = 3 on a Numerical Rating Scale (NRS).

Exclusion Criteria: History of oral cancers, active infections, uncontrolled hypertension, and
known allergies to tacrolimus or liposomal components.

. Study Design:

A multicenter, dose-ranging study.
Enroll subjects into three dose cohorts: 0.25 mg, 0.5 mg, and 1.0 mg of tacrolimus in a 10
mL liposomal oral rinse.

. Treatment Administration:

Administer 10 mL of the LP10 oral rinse.
Instruct subjects to rinse for 3 minutes, twice daily, for 4 weeks.
Ensure subjects do not eat or drink for at least 30 minutes post-administration.

. Data Collection and Outcome Measures:
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o Safety: Monitor for adverse events throughout the study and for a 2-week follow-up period.
Collect blood samples to measure systemic tacrolimus levels.

o Efficacy (assess at baseline and week 4):

 Investigator Global Assessment (IGA)

e Reticulation, Erythema, and Ulceration (REU) score

» Pain and Sensitivity Numerical Rating Scale (NRS)

e Oral Lichen Planus Symptom Severity Measure (OLPSSM)

» Patient Global Response Assessment (GRA)

Click to download full resolution via product page

Screening [label="Screening & Enrollment\n(Biopsy-confirmed OLP,
IGA=3, NRS=3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline

[ label="Baseline Assessment\n(IGA, REU, NRS, OLPSSM)",
fillcolor="#F1F3F4", fontcolor="#202124"]1; Randomization [label="Dose
Cohorts\n(0.25mg, 0.5mg, 1.0mg LP10)", shape=Mdiamond,
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Treatment
Phase (4 Weeks)\nlOmL oral rinse, twice daily for 3 min",
fillcolor="#34A853", fontcolor="#FFFFFF"]; Week4 [label="Week 4
Assessment\n(Efficacy & Safety)", fillcolor="#F1F3F4",
fontcolor="#202124"]; FollowUp [label="2-Week Safety Follow-Up",
fillcolor="#FBBCO5", fontcolor="#202124"]; Analysis [label="Data
Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Screening -> Baseline; Baseline -> Randomization; Randomization ->
Treatment; Treatment -> Week4; Week4 -> FollowUp; FollowUp ->
Analysis; }

Caption: Experimental workflow for the clinical evaluation of LP10 in Oral Lichen Planus.

Application 2: Hemorrhagic Cystitis (HC)

LP10 is also being developed for intravesical administration to treat moderate to severe HC, a
condition characterized by sustained bleeding from the bladder mucosa, often resulting from
chemotherapy or pelvic radiation.
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Quantitative Data Summary: Phase 2a Clinical Trial
(NCT01393223)

A phase 2a dose-escalation study assessed the safety and efficacy of LP10 in 13 patients with
refractory moderate to severe HC.

Table 3: Efficacy Outcomes

Efficacy Endpoint Result

Significant improvement from baseline, with a
Bleeding Sites on Cystoscopy more pronounced dose-dependent response in

the 4 mg and 8 mg groups.

Red Blood Cells in Urine (Microscopy) Significant improvement across all dose cohorts.

Number of patients negative for hematuria
Hematuria on Dipstick increased from 2 at baseline to 7 post-

treatment.

) ) Statistically significant improvement in the 4 mg
Urinary Incontinence
and 8 mg cohorts.

Cystoscopy Global Response Assessment

Significant improvement across all dose groups.
(GRA)

Table 4: Safety and Pharmacokinetic Profile

Parameter Result

Severe or Serious Adverse Events None reported.

3 reported (artificial urinary sphincter
Drug-Related Adverse Events ) )
malfunction, dysuria, bladder spasms).

] ) Short durations of minimal systemic uptake of
Systemic Absorption )
tacrolimus.

Experimental Protocol: In-vivo Evaluation of LP10 in HC
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This protocol is based on the Phase 2a clinical trial design (NCT01393223).
1. Subject Recruitment:

« Inclusion Criteria: Patients with refractory moderate to severe sterile HC (grades 2-4) for =3
months, with at least one incident of hematuria.

o Exclusion Criteria: Active urinary tract infection, bladder cancer, or other confounding
urological conditions.

2. Study Design:

o A multicenter, open-label, dose-escalation study.
e Enroll subjects into three dose cohorts: 2 mg, 4 mg, and 8 mg of tacrolimus in a liposomal
formulation for intravesical instillation.

3. Treatment Administration:

o Perform a baseline cystoscopy to assess bleeding.

o Administer up to two intravesical instillations of LP10.

e The instillation should be retained in the bladder for a predefined period (e.g., 1-2 hours)
before voiding.

4. Data Collection and Outcome Measures:

» Safety: Monitor for adverse events and collect blood samples for pharmacokinetic analysis.
» Efficacy:

e Change from baseline in the number of bleeding sites on cystoscopy.

» Microscopic urine analysis for red blood cells (RBCs).

e Hematuria on urine dipstick.

o Urinary symptoms (incontinence, frequency, urgency) via a 3-day diary.

o Cystoscopy Global Response Assessment (GRA).
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Enrollment [label="Enrollment\n(Refractory HC, Grades 2-4)",
fillcolor="#F1F3F4", fontcolor="#202124"]1; Baseline [label="Baseline
Assessment\n(Cystoscopy, Urinalysis, Symptom Diary)",
fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Dose

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15566429?utm_src=pdf-body
https://www.benchchem.com/product/b15566429?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Escalation Cohorts\n(2mg, 4mg, 8mg LP10@)", shape=Mdiamond,
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Instillation
[label="Intravesical Instillation\n(Up to 2 doses)",
fillcolor="#34A853", fontcolor="#FFFFFF"]; FollowUp [label="Follow-Up
Assessments\n(Cystoscopy, Urinalysis, PK, Safety)",
fillcolor="#FBBCO5", fontcolor="#202124"]; Analysis [label="Data
Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Enrollment -> Baseline; Baseline -> Dosing; Dosing -> Instillation;
Instillation -> FollowUp; FollowUp -> Analysis; }

Caption: Experimental workflow for the clinical evaluation of LP10 in Hemorrhagic Cystitis.

Conclusion

LP10 represents a promising therapeutic platform for the localized treatment of mucosal
inflammatory conditions. The liposomal formulation of tacrolimus allows for targeted drug
delivery, enhancing efficacy at the site of inflammation while minimizing systemic toxicity. The
data from Phase 2a clinical trials in both Oral Lichen Planus and Hemorrhagic Cystitis
demonstrate a favorable safety profile and significant clinical benefit. These protocols and data
provide a solid foundation for further research and development of LP10 for these and
potentially other indications involving mucosal inflammation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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